Retinyl beta-glucuronide
Vue d'ensemble
Description
Retinyl beta-glucuronide is a naturally occurring, biologically active metabolite of vitamin A. It is regarded as a detoxification product of retinoic acid but plays several roles in the functions of vitamin A. This compound can serve as a source of retinoic acid and may act as a vehicle for the transport of retinoic acid to target tissues . It is comparable in efficacy to retinoic acid in the treatment of acne in humans, without the same side effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Retinyl beta-glucuronide can be synthesized in vitro by incubating rat liver microsomes with uridinediphosphoglucuronic acid and either retinol or retinoic acid . The reaction conditions typically involve the presence of specific enzymes that facilitate the glucuronidation process.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound likely involves similar enzymatic processes on a larger scale, utilizing bioreactors and controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form retinoic acid.
Reduction: It can be reduced back to retinol under certain conditions.
Substitution: The glucuronide moiety can be substituted with other functional groups through enzymatic or chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific oxidases.
Reduction: Reducing agents such as sodium borohydride or enzymatic reductases are used.
Substitution: Enzymes like beta-glucuronidase can facilitate the substitution reactions.
Major Products:
Oxidation: Retinoic acid.
Reduction: Retinol.
Substitution: Various glucuronide derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Retinyl beta-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Investigated for its role in vitamin A metabolism and transport.
Industry: Utilized in the formulation of skincare products due to its efficacy and reduced side effects compared to retinoic acid.
Mécanisme D'action
Retinyl beta-glucuronide exerts its effects by serving as a source of retinoic acid, which is a crucial regulator of gene expression. It may also act as a transport vehicle for retinoic acid to target tissues . The molecular targets include retinoic acid receptors, which mediate the biological effects of retinoic acid by regulating the transcription of specific genes involved in cell differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
Retinoic Acid: A direct metabolite of retinol with similar biological activities but higher potential for side effects.
Retinol: The alcohol form of vitamin A, which can be converted to retinoic acid or retinyl beta-glucuronide.
Retinyl Palmitate: An ester form of vitamin A used in skincare products.
Uniqueness: this compound is unique in its ability to serve as both a detoxification product and a source of retinoic acid. It offers therapeutic benefits similar to retinoic acid but with reduced side effects, making it a valuable compound for medical and cosmetic applications .
Activité Biologique
Retinyl beta-glucuronide (RAG) is a biologically active metabolite of vitamin A, specifically derived from all-trans retinoic acid (RA). It is recognized for its role in the detoxification of retinoic acid, as well as its potential therapeutic applications due to its unique biological activities. This article explores the pharmacokinetics, biological functions, and therapeutic implications of RAG, supported by data tables and case studies.
Pharmacokinetics of this compound
RAG is formed in the body through the conjugation of RA with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases. This process is crucial for regulating the levels of retinoic acid and minimizing toxicity. Studies have shown that RAG can be detected in serum and tissues following administration of RA, indicating its role as a significant metabolite.
Table 1: Pharmacokinetic Properties of RAG
Parameter | Value |
---|---|
Bioavailability | High (up to 79% yield) |
Major Metabolite | Retinoic Acid (RA) |
Serum Concentration | 1.5 - 5.1 ng/ml |
Conversion Rate | Rapid in vitamin A-deficient rats |
RAG retains biological activity after glucuronidation, which allows it to stimulate growth and differentiation in various cell lines. Notably, it has been shown to be effective in treating skin conditions such as acne without the adverse effects commonly associated with retinoic acid.
Case Studies
- Acne Treatment : A clinical trial demonstrated that topically applied RAG was comparable in efficacy to retinoic acid for acne treatment but resulted in fewer side effects. Patients reported significant improvement in acne lesions after a treatment period of eight weeks .
- Vitamin A Deficiency : In a study involving vitamin A-deficient rats, RAG was administered orally, leading to a rapid conversion to retinoic acid within hours. This highlights RAG's potential as a therapeutic agent for addressing vitamin A deficiency .
Table 2: Summary of Biological Effects of RAG
Biological Effect | Observations |
---|---|
Cell Growth Stimulation | Induces differentiation in cell lines |
Acne Treatment | Comparable efficacy to retinoic acid |
Vitamin A Reserve | Acts as a source for retinoic acid |
Safety and Toxicology
RAG is considered less toxic than its parent compound, retinoic acid. Topical applications have shown minimal teratogenic effects, suggesting that RAG can be a safer alternative for dermatological therapies . However, further research is needed to fully understand its long-term safety profile.
Table 3: Toxicological Profile of RAG
Parameter | Findings |
---|---|
Teratogenicity | Variable; dependent on administration mode |
Side Effects | Fewer than retinoic acid |
Long-term Safety | Requires further investigation |
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O7/c1-16(11-12-19-18(3)10-7-14-26(19,4)5)8-6-9-17(2)13-15-32-25-22(29)20(27)21(28)23(33-25)24(30)31/h6,8-9,11-13,20-23,25,27-29H,7,10,14-15H2,1-5H3,(H,30,31)/b9-6+,12-11+,16-8-,17-13-/t20-,21-,22+,23-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVRAMISWFIRU-GMBUFXMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC2C(C(C(C(O2)C(=O)O)O)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)\C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Retinyl beta-glucuronide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010340 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16639-19-3 | |
Record name | Retinylglucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016639193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.